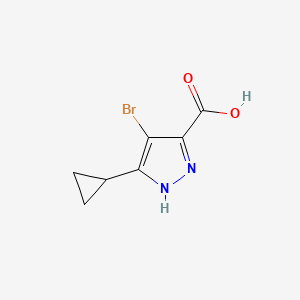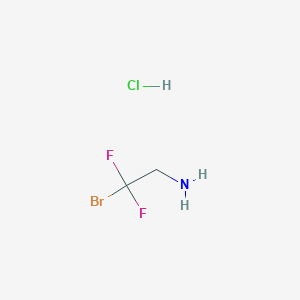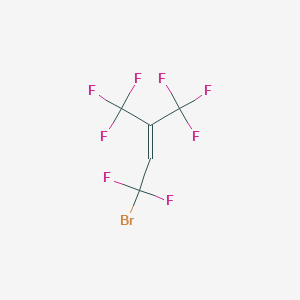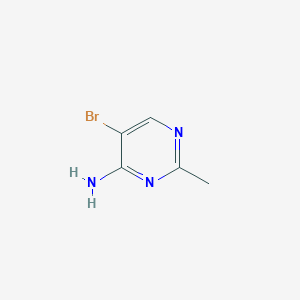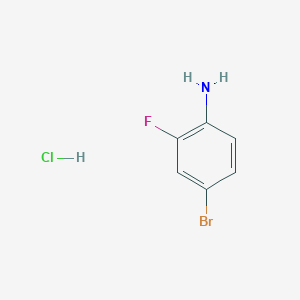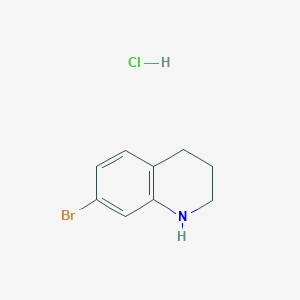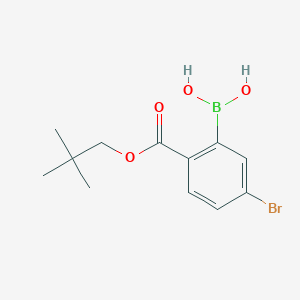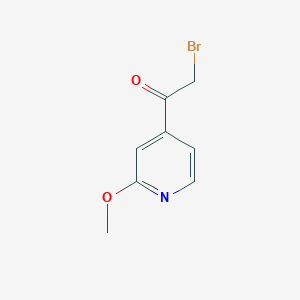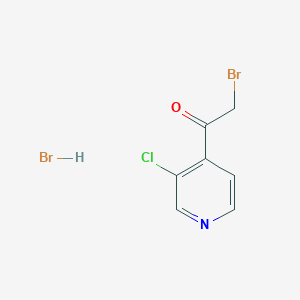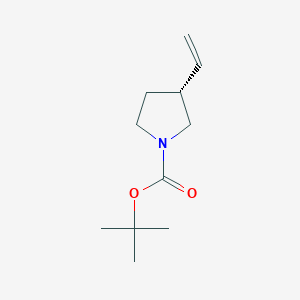
(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Pyrrolidine dérivés, y compris ®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate, servent de catalyseurs organiques efficaces dans les réactions asymétriques. Ils peuvent promouvoir diverses transformations, telles que les additions de Michael, les réactions aldoliques et les réactions de Mannich. Le centre chiral dans le cycle pyrrolidine contribue à l’énantiosélectivité, ce qui le rend précieux pour la synthèse de molécules complexes .
- Le groupe vinyle dans ce composé lui permet de participer aux additions nucléophiles. Les chercheurs l'utilisent comme élément constitutif pour construire des molécules plus complexes. Par exemple, il peut réagir avec des aldéhydes ou des cétones pour former des β-aminoacides ou des dérivés apparentés .
- Les ligands chiraux jouent un rôle crucial dans la catalyse asymétrique. En modifiant la partie vinylpyrrolidine, les scientifiques peuvent créer des ligands qui améliorent l'énantiosélectivité des réactions catalysées par les métaux. Ces ligands trouvent des applications dans diverses transformations, telles que les hydrogénations et les réactions de couplage croisé .
- Les dérivés de vinylpyrrolidine sont utilisés dans les réactions de polymérisation. Ils peuvent agir comme monomères pour la synthèse de polymères fonctionnels. Les chercheurs explorent leur potentiel dans les systèmes de délivrance de médicaments, les matériaux sensibles et d'autres applications .
- L'échafaudage pyrrolidine est présent dans plusieurs composés bioactifs. Les chercheurs étudient les propriétés biologiques des dérivés de vinylpyrrolidine, visant à développer de nouveaux médicaments. Ces composés peuvent présenter des activités antivirales, antibactériennes ou antitumorales .
- Les auxiliaires chiraux à base de vinylpyrrolidine aident à la synthèse asymétrique. Ils permettent de préparer des composés énantiomériquement purs en contrôlant la stéréochimie pendant les réactions. Les chimistes les utilisent dans la synthèse de produits naturels et d'intermédiaires pharmaceutiques .
- Les dérivés de vinylpyrrolidine peuvent participer à des réactions de cycloaddition. Par exemple, ils peuvent subir des cycloadditions [2+2+2] avec d'autres composés insaturés, conduisant à la formation de structures cycliques complexes .
- Les chercheurs explorent les composés contenant de la vinylpyrrolidine pour leur potentiel dans les matériaux fonctionnels. Ces matériaux pourraient trouver des applications dans les capteurs, l'optoélectronique et la catalyse .
Organocatalyse
Additions nucléophiles
Synthèse de ligands chiraux
Chimie des polymères
Chimie médicinale
Auxiliaires chiraux
Réactions de cycloaddition
Matériaux fonctionnels
En résumé, ®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate offre une plateforme polyvalente pour des recherches scientifiques diverses, couvrant la synthèse organique, la catalyse et la science des matériaux. Ses caractéristiques structurelles uniques en font une molécule intrigante pour les chercheurs de diverses disciplines
Propriétés
IUPAC Name |
tert-butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673132 | |
| Record name | tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228312-14-8 | |
| Record name | tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
